molecular formula C11H20N2O3 B2509707 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1329401-60-6

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2509707
CAS No.: 1329401-60-6
M. Wt: 228.292
InChI Key: VTGKAFGDFDPUIU-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound that features both tetrahydropyran and tetrahydrofuran rings. These rings are connected through a urea linkage, making the compound structurally unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the reaction of tetrahydropyran-4-amine with tetrahydrofuran-2-carboxaldehyde, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:

  • Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

  • Use of large-scale reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the urea linkage or the ring structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the ring positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield hydroxylated or carbonylated derivatives.
  • Reduction may produce amines or alcohols.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It can modulate receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(tetrahydro-2H-pyran-4-yl)-3-(methyl)urea: Similar structure but lacks the tetrahydrofuran ring.

    1-(tetrahydrofuran-2-yl)-3-(methyl)urea: Similar structure but lacks the tetrahydropyran ring.

    1-(tetrahydro-2H-pyran-4-yl)-3-(ethyl)urea: Similar structure with an ethyl group instead of the tetrahydrofuran ring.

Uniqueness

1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of both tetrahydropyran and tetrahydrofuran rings, which can confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to certain molecular targets and increase its versatility in various applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-11(12-8-10-2-1-5-16-10)13-9-3-6-15-7-4-9/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGKAFGDFDPUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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